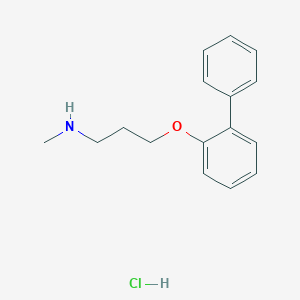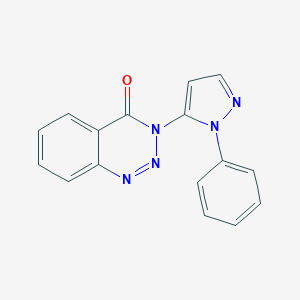
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one, commonly known as PBIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBIT is a heterocyclic compound that consists of a benzotriazinone ring fused with a pyrazole ring. This compound has shown promising results in various fields of research, including biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of PBIT is not fully understood. However, studies have shown that PBIT can inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. PBIT has also been shown to induce cell cycle arrest at the G2/M phase, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
PBIT has been shown to have various biochemical and physiological effects. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. PBIT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition to its anticancer properties, PBIT has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PBIT is its potential as an anticancer and antimicrobial agent. PBIT has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of PBIT is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on PBIT. One area of research is the development of more efficient synthesis methods for PBIT. Another area of research is the optimization of PBIT's anticancer and antimicrobial properties. Studies can also be conducted to investigate the potential of PBIT as a drug delivery system. Additionally, further studies can be conducted to investigate the potential of PBIT in other areas of research, such as neurodegenerative diseases and inflammation.
Synthesemethoden
The synthesis of PBIT involves a multistep process that includes the condensation of 3-amino-1,2,4-triazole with benzoyl chloride to form 3-benzoyl-1,2,4-triazole. This compound is then treated with hydrazine hydrate to form 3-hydrazino-1,2,4-triazole. The final step involves the reaction of 3-hydrazino-1,2,4-triazole with 1-phenyl-3-(2-pyridyl)prop-2-en-1-one in the presence of acetic acid to form PBIT.
Wissenschaftliche Forschungsanwendungen
PBIT has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as an anticancer agent. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα. PBIT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition to its anticancer properties, PBIT has also been studied for its potential as an antimicrobial agent. Studies have shown that PBIT can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Eigenschaften
CAS-Nummer |
131073-49-9 |
|---|---|
Produktname |
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one |
Molekularformel |
C16H11N5O |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
3-(2-phenylpyrazol-3-yl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H11N5O/c22-16-13-8-4-5-9-14(13)18-19-21(16)15-10-11-17-20(15)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
CESAKWFJYFGAKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)N3C(=O)C4=CC=CC=C4N=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)N3C(=O)C4=CC=CC=C4N=N3 |
Andere CAS-Nummern |
131073-49-9 |
Synonyme |
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
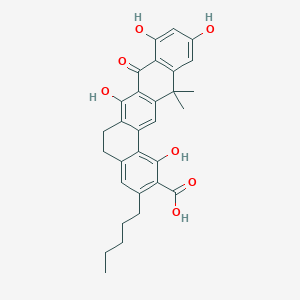
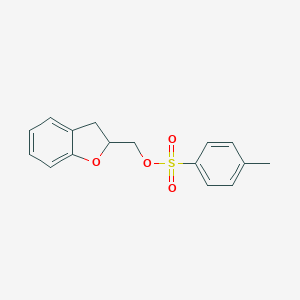
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
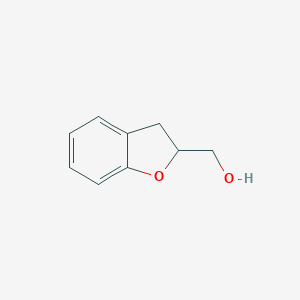
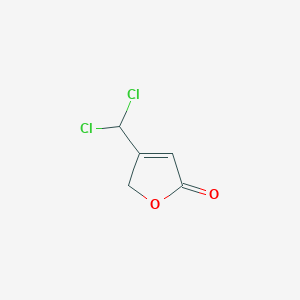
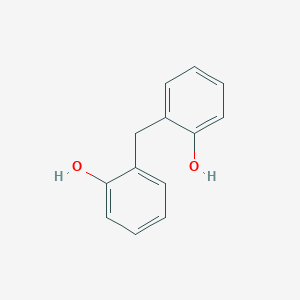
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
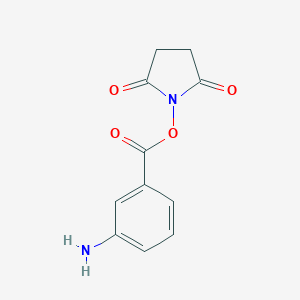
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
